3-(2-Hydroxy-4-methoxyphenyl)-3-oxo-2-phenylpropyl acetate
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Overview
Description
3-(2-Hydroxy-4-methoxyphenyl)-3-oxo-2-phenylpropyl acetate is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a hydroxy group, a methoxy group, and an acetate group attached to a phenylpropyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-4-methoxyphenyl)-3-oxo-2-phenylpropyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-4-methoxybenzaldehyde and phenylacetic acid.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Acetylation: The intermediate compound is then acetylated using acetic anhydride and a base, such as pyridine, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-4-methoxyphenyl)-3-oxo-2-phenylpropyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major products include alcohols.
Substitution: The major products include halogenated or alkylated derivatives.
Scientific Research Applications
3-(2-Hydroxy-4-methoxyphenyl)-3-oxo-2-phenylpropyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-4-methoxyphenyl)-3-oxo-2-phenylpropyl acetate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression. Further research is needed to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Oxybenzone (2-Hydroxy-4-methoxybenzophenone): Similar in structure but lacks the phenylpropyl acetate moiety.
3-Hydroxy-4-methoxyphenylacetic acid: Similar in structure but lacks the acetate group.
Uniqueness
3-(2-Hydroxy-4-methoxyphenyl)-3-oxo-2-phenylpropyl acetate is unique due to the presence of both the hydroxy and methoxy groups on the phenyl ring, as well as the acetate group on the phenylpropyl backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
92714-95-9 |
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Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
[3-(2-hydroxy-4-methoxyphenyl)-3-oxo-2-phenylpropyl] acetate |
InChI |
InChI=1S/C18H18O5/c1-12(19)23-11-16(13-6-4-3-5-7-13)18(21)15-9-8-14(22-2)10-17(15)20/h3-10,16,20H,11H2,1-2H3 |
InChI Key |
RPGPOSBDORAKJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)OC)O |
Origin of Product |
United States |
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